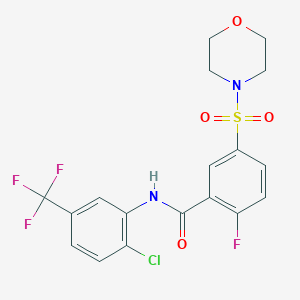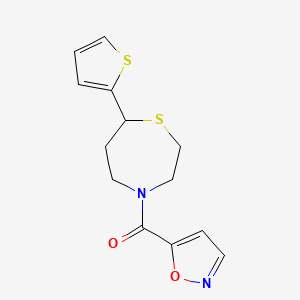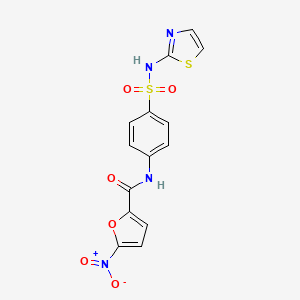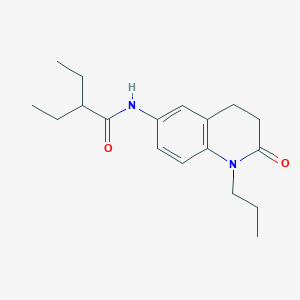![molecular formula C15H18N4O B2540805 N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline CAS No. 1797751-96-2](/img/structure/B2540805.png)
N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline is a complex organic compound that features a cyano group, an ethyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the oxadiazole ring with an appropriate alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Formation of the Aniline Derivative: The final step involves the reaction of the alkylated oxadiazole with aniline derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyano-3-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline
- N-cyano-3-ethyl-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
- N-cyano-3-ethyl-N-[(5-butyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Uniqueness
N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline is unique due to the specific combination of the cyano group, ethyl group, and propyl-substituted oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
(3-ethylphenyl)-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-6-15-17-14(18-20-15)10-19(11-16)13-8-5-7-12(4-2)9-13/h5,7-9H,3-4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVAXSZHBAGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN(C#N)C2=CC=CC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2540724.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)



![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2540730.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2540735.png)
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)


![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![11-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2540742.png)

